molecular formula C15H16N2O3S2 B2641225 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 942006-06-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2641225
CAS No.: 942006-06-6
M. Wt: 336.42
InChI Key: DSEATZQWFHDPDE-UHFFFAOYSA-N
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Description

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a tetrahydroquinoline scaffold fused with an acetyl group at the 1-position and a thiophene-2-sulfonamide moiety at the 6-position. Its molecular architecture combines the rigidity of the tetrahydroquinoline core with the electron-deficient thiophene sulfonamide group, making it a candidate for diverse biological applications, including enzyme inhibition and receptor modulation. The acetyl group enhances metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions, a critical feature for target binding .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-11(18)17-8-2-4-12-10-13(6-7-14(12)17)16-22(19,20)15-5-3-9-21-15/h3,5-7,9-10,16H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEATZQWFHDPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives with varying degrees of saturation .

Scientific Research Applications

The presence of the sulfonamide group imparts antibacterial properties, while the tetrahydroquinoline structure contributes to its biological activity. The compound's ability to interact with various molecular targets makes it a candidate for further research in drug discovery.

Antibacterial Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has demonstrated notable antibacterial properties. Its mechanism of action likely involves inhibition of bacterial enzymes critical for folate synthesis, such as dihydropteroate synthase (DHPS) .

Anticancer Properties

Research indicates that this compound may also possess anticancer activities. Interaction studies have shown that it can bind effectively to specific protein targets involved in cancer progression, potentially leading to modulation of their activity .

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines indicated that this compound exhibited antiproliferative effects comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the quinoline and thiophene moieties can significantly influence biological activity.

Modification Effect on Activity
Addition of halogen substituentsIncreased antibacterial potency
Alteration of alkyl groupsEnhanced binding affinity to target proteins

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Substituents at 1-Position Substituents at 6-Position Key Functional Groups
N-(1-Acetyl-THQ-6-yl)thiophene-2-sulfonamide Tetrahydroquinoline Acetyl Thiophene-2-sulfonamide Sulfonamide, Acetyl, Thiophene
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-THIQ-6-sulfonamide Tetrahydroisoquinoline Trifluoroacetyl Benzene sulfonamide Trifluoroacetyl, Fluorophenyl
N-(4-(2-Oxo-THQ-6-yl)thiazol-2-yl)oxazole-5-carboxamide Tetrahydroquinoline Oxo (keto) Thiazolyl-oxazole carboxamide Carboxamide, Thiazole, Oxazole

Key Observations :

  • Sulfonamide vs. Carboxamide : The thiophene sulfonamide group offers stronger hydrogen-bond acceptor capacity compared to the oxazole carboxamide in , which may enhance target affinity in enzyme-binding pockets.

Table 3: Property Comparison

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (aq., µg/mL) Reported Bioactivity
Target Compound ~349.4 2.8 ~15 (pH 7.4) Hypothesized kinase inhibition
Compound in ~485.3 4.1 <5 (pH 7.4) Acyl-CoA:MGAT2 inhibitor (IC50: 12 nM)
Compound in ~383.4 1.9 ~50 (pH 7.4) Unreported, likely protease target

Analysis :

  • Lipophilicity : The trifluoroacetyl and fluorophenyl groups in increase logP, reducing aqueous solubility but enhancing membrane permeability.
  • Bioactivity : The target compound’s thiophene sulfonamide may mimic ATP-binding motifs in kinases, whereas ’s MGAT2 inhibition correlates with its bulky hydrophobic substituents.

Stability and Reactivity

  • Acetyl vs. Trifluoroacetyl : The acetyl group in the target compound is less prone to hydrolysis than the trifluoroacetyl group in , which may degrade under basic conditions.
  • Thiophene Sulfonamide Stability : Thiophene rings are generally resistant to oxidation compared to thiazole or oxazole systems in , suggesting superior stability in vivo.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound that merges a quinoline derivative with a thiophene sulfonamide moiety. This unique structure endows it with significant biological activity, making it an important subject of study in medicinal chemistry. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several distinct structural components that contribute to its biological activity:

  • Quinoline Derivative : Known for various pharmacological properties.
  • Thiophene Sulfonamide Moiety : Imparts unique chemical reactivity and potential therapeutic effects.

The molecular formula is characterized by the presence of both a sulfonamide group (-SO₂NH₂) and a tetrahydroquinoline structure, indicating its classification as both a sulfonamide and a heterocyclic compound.

Biological Activity

This compound exhibits notable biological activities which are summarized below:

Antibacterial Activity

The compound has demonstrated antibacterial properties through its mechanism of action involving the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and survival.

Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays have shown cytotoxic effects against various human tumor cell lines. The specific mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at the G0–G1 phase, leading to decreased proliferation.

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
In vitro studies revealed potent cytotoxicity against human tumor cell lines with IC50 values comparable to established anticancer agents.
Molecular docking studies indicated strong binding affinity to specific protein targets involved in cancer progression.

Case Studies

  • In Vitro Antitumor Efficacy : A study assessed the cytotoxic effects on various cancer cell lines. The results showed growth inhibition percentages ranging from 66% to 112% across different cell types.
  • Mechanistic Insights : Research on apoptosis induction revealed that treatment with the compound led to significant increases in markers associated with programmed cell death.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Analyze aromatic protons (δ 7.0–8.0 ppm for thiophene and quinoline moieties) and acetyl methyl groups (δ ~2.1 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed [M+H]⁺ = 369.2 vs. calculated 369.2107) .
  • HPLC : Assess purity (>99%) using C18 columns and UV detection at 254 nm .

How can conflicting biological activity data from different assays be resolved?

Advanced Research Question
Contradictions may arise due to assay conditions (e.g., enzyme vs. cell-based assays). Mitigation strategies:

  • Orthogonal Assays : Validate results using fluorescence polarization, SPR, or isothermal titration calorimetry.
  • Dose-Response Curves : Ensure consistent IC₅₀ measurements across multiple replicates.
  • Molecular Dynamics (MD) : Simulate binding interactions to identify assay-specific artifacts (e.g., solvent effects on ligand conformation) .

What computational methods are suitable for predicting the compound’s mechanism of action?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bromodomains or enzymes).
  • MD Simulations : Apply AMBER or GROMACS to study binding stability over 100+ ns trajectories .
  • Free Energy Calculations : Compute binding affinities via MM/GBSA or MM/PBSA.

How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Advanced Research Question
Focus on modifying:

  • Quinoline Core : Introduce electron-withdrawing groups (e.g., fluoro at C-8) to enhance metabolic stability .
  • Sulfonamide Linker : Replace thiophene with heterocycles (e.g., pyridine) to improve solubility.
  • Acetyl Group : Substitute with bulkier acyl groups (e.g., cyclopropanecarbonyl) to probe steric effects .

What are the best practices for analyzing crystallographic data of this compound?

Basic Research Question

  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve hydrogen bonding and π-π stacking interactions .
  • Data Validation : Check R-factors (<5%), electron density maps, and CCDC deposition (e.g., CCDC 1983315 for related structures) .

How can researchers address low yields in sulfonamide coupling reactions?

Basic Research Question

  • Activation Strategies : Pre-activate the sulfonyl chloride with DMAP or triethylamine.
  • Solvent Optimization : Use DMF or DCM for better solubility of intermediates.
  • Temperature Control : Maintain 0–25°C to minimize decomposition .

Q. Tables

Parameter Example Data Reference
Chiral Purity (SFC)99.86% ee (S-enantiomer)
HPLC Retention Time2.42 min (S) vs. 3.30 min (R)
IC₅₀ (Enzyme Assay)3.19 nM (carbonic anhydrase II)

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